molecular formula C9H9N3O3 B1462455 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-59-2

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1462455
CAS No.: 1105195-59-2
M. Wt: 207.19 g/mol
InChI Key: FVNGDJPRJJPTSX-UHFFFAOYSA-N
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Description

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Mechanism of Action

Mode of Action:

The compound interacts with its targets through the following mechanisms:

Biochemical Pathways:

The affected pathways include:

Result of Action:

Action Environment:

    External conditions (e.g., pH, temperature, co-administered drugs) influence the compound’s efficacy and stability. Consider interactions with other medications or environmental factors.

Biochemical Analysis

Biochemical Properties

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . Additionally, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit cell proliferation, particularly in cancer cells, by interfering with cell signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of apoptotic genes . Furthermore, it influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PI3K and CDKs, inhibiting their activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways highlights its potential to modulate cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also transloc

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrido[2,3-d]pyrimidine core .

Scientific Research Applications

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its methoxy and methyl substitutions, which can enhance its biological activity and selectivity. These modifications can improve the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-12-7-6(8(13)11-9(12)14)5(15-2)3-4-10-7/h3-4H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNGDJPRJJPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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